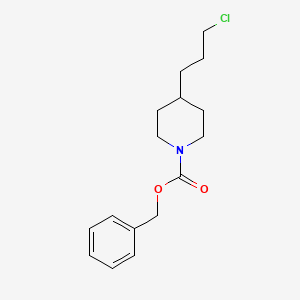
Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-chloropropyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like methylene chloride. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives.
Oxidation and Reduction: The products include various oxidized or reduced forms of the piperidine ring.
Hydrolysis: The products are benzyl alcohol and 4-(3-chloropropyl)piperidine-1-carboxylic acid.
Scientific Research Applications
Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission . The binding of the compound to the active site of the enzyme prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate
- Pyrrolidine derivatives
Uniqueness
Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate is unique due to the presence of the 3-chloropropyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from other piperidine derivatives that may lack this functional group.
Properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
benzyl 4-(3-chloropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI Key |
CXUKCWYFJALHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















